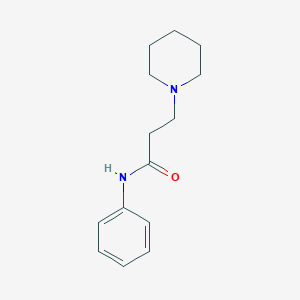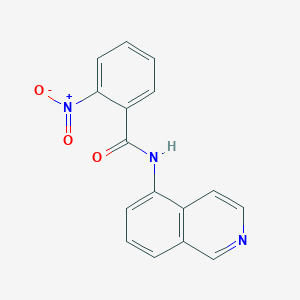![molecular formula C10H12N4O3 B246501 Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (EHMPPC) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EHMPPC is a pyrazolopyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its biological activity by inhibiting the activity of enzymes involved in various biological pathways. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of various kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been shown to inhibit the activity of various phosphodiesterases, including PDE5 and PDE9. The inhibition of these enzymes leads to the modulation of various biological pathways involved in the development of various diseases.
Biochemical and Physiological Effects:
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to exert various biochemical and physiological effects. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to induce apoptosis in cancer cells by modulating the activity of various kinases and phosphodiesterases. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been shown to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines. Moreover, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to improve cognitive function by modulating the activity of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several advantages for lab experiments. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a stable compound that can be easily synthesized using various methods. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is also soluble in various solvents, making it easy to use in various experiments. However, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has certain limitations for lab experiments. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a relatively new compound, and its biological activity is not fully understood. Moreover, the synthesis of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex process that requires expertise in organic chemistry.
Orientations Futures
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several potential future directions. One of the significant future directions is the development of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Moreover, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be used as a tool to study the biological pathways involved in various diseases. Furthermore, the synthesis of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be optimized to improve its yield and reduce its cost.
Conclusion:
In conclusion, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized using various methods and has been studied for its potential as a drug candidate for various diseases. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its biological activity by inhibiting the activity of enzymes involved in various biological pathways. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several advantages for lab experiments, but its biological activity is not fully understood. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several potential future directions, including the development of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as a drug candidate for various diseases and the optimization of its synthesis.
Méthodes De Synthèse
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized using various methods. One of the methods involves the reaction of ethyl acetoacetate with guanidine hydrochloride followed by the reaction with methyl hydrazine. The resulting compound is then reacted with ethyl chloroformate to obtain Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate followed by the reaction with 6-methyl-2-chloro-3-formylpyridine. The resulting compound is then reacted with ethyl chloroformate to obtain Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has potential applications in various fields of scientific research. One of the significant applications of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is in the field of medicinal chemistry. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been studied for its potential as an anti-tuberculosis agent. Moreover, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been used as a tool to study the biological pathways involved in various diseases.
Propriétés
Formule moléculaire |
C10H12N4O3 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
ethyl 2-amino-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H12N4O3/c1-3-17-10(16)7-8(11)13-14-6(15)4-5(2)12-9(7)14/h4,13H,3,11H2,1-2H3 |
Clé InChI |
BMVROSZTXIGPNI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C)N |
SMILES canonique |
CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
